molecular formula C26H19FN2O4 B5568156 4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate

4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate

Cat. No. B5568156
M. Wt: 442.4 g/mol
InChI Key: KDKOOLGMQQWWGP-LQKURTRISA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including the preparation of carbon-14 labeled compounds through radioactive synthesis, and the reaction of specific isothiocyanates with fluoroanilines in dry acetonitrile to produce novel compounds with good yields (Dischino et al., 2003); (Saeed et al., 2011). These methodologies showcase the intricacies involved in the compound's synthesis, highlighting the need for precise conditions and reactants.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction, revealing significant insights into their conformation and arrangement. For instance, the compound N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide shows specific inclinations and orientations of phenyl rings relative to the naphthoquinone ring system, which are crucial for understanding its chemical behavior (Akinboye et al., 2009).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including acidolysis to phenolysis transitions in copolymerization processes, and its chemical properties are influenced by the structural arrangement and functional groups present (Han et al., 1996). Such reactions are essential for its potential applications in material science and organic synthesis.

Physical Properties Analysis

Analyzing the physical properties of related compounds involves understanding their vibrational spectra, conformational stability, and crystal packing. These properties are determined using techniques like FTIR spectroscopy and theoretical calculations, providing insights into the compounds' stability and reactivity (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are heavily influenced by the molecular structure. Studies on compounds with similar frameworks reveal the importance of intramolecular and intermolecular hydrogen bonding, as well as the impact of substituents on chemical behavior (Takahara et al., 2017). These properties are crucial for designing compounds with desired chemical functionalities.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Pyrazoles : A study by Silva et al. (2004) explores the synthesis of 3-(2-hydroxyphenyl)-5-styrylpyrazoles and their Diels−Alder Transformations, showing how different reactions can lead to a variety of structurally complex derivatives. This type of synthetic pathway could be relevant for the synthesis or functionalization of compounds like 4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate (Silva et al., 2004).

  • Coordination Networks for Sensing : Shi et al. (2020) detail the creation of Cd2+ coordination polymers for luminescence sensing of acetylacetone and Fe3+, showcasing the potential of complex organic compounds in sensor technology (Shi et al., 2020).

  • Catalyst Preparation : Facchetti et al. (2016) discuss the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline Ruthenium catalysts for ketone reduction, demonstrating the application of complex organic molecules in catalysis (Facchetti et al., 2016).

Mechanistic Investigations and Properties

  • Herbicide Antidotes and Biochemical Effects : Gronwald et al. (1987) investigate the effects of herbicide antidotes on glutathione content and glutathione S-transferase activity, providing insights into biochemical interactions relevant to agricultural chemistry (Gronwald et al., 1987).

  • Polymerization Mechanisms : Han et al. (1996) examine the polymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, offering valuable information on polymer synthesis and the influence of chemical structure on polymer properties (Han et al., 1996).

  • Electrochemistry and ECL : Shen et al. (2010) report on the electrochemistry and electrogenerated chemiluminescence of dithienylbenzothiadiazole derivatives, which could suggest applications of similar compounds in electronic or photonic devices (Shen et al., 2010).

  • Anticancer Evaluation : Salahuddin et al. (2014) present the synthesis, characterization, and anticancer evaluation of certain benzimidazole derivatives, indicating the potential therapeutic applications of complex organic molecules (Salahuddin et al., 2014).

properties

IUPAC Name

[4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4/c27-22-7-3-6-21(14-22)26(31)33-23-11-8-18(9-12-23)16-28-29-25(30)17-32-24-13-10-19-4-1-2-5-20(19)15-24/h1-16H,17H2,(H,29,30)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKOOLGMQQWWGP-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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